4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride
Overview
Description
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, often used as a reagent in organic synthesis, particularly in the protection of amino groups in peptide synthesis .
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, also known as 4-Methoxy-2,3,6-trimethylbenzene-1-sulfonyl chloride, is the ε-amino function of lysine . This compound is used as a protecting group reagent for amines, especially the ω-amine in arginine .
Mode of Action
This compound acts as a protecting group reagent . It binds to the ε-amino function of lysine, protecting it from reactions during peptide synthesis . This protection can be readily removed with 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1), but is completely resistant to hydrogenolysis or treatment with neat trifluoroacetic acid hydrogen chloride .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides , particularly those containing methionine . By protecting the ε-amino function of lysine, it allows for the successful synthesis of peptides like mastoparan X and chicken gastrin releasing peptide (c-GRP) .
Result of Action
The result of the action of this compound is the successful synthesis of peptides . By protecting the ε-amino function of lysine, it prevents unwanted reactions during synthesis, leading to the successful production of the desired peptide .
Action Environment
The action of this compound is influenced by the specific conditions of the peptide synthesis process. For example, the removal of the protecting group requires the presence of 0.15–0.3 M methanesulphonic acid in trifluoroacetic acid–thioanisole (9:1) . The compound is also noted to be moisture sensitive , indicating that the level of humidity in the environment could impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride plays a crucial role in biochemical reactions, primarily as a protecting group reagent for amines, especially the ω-amino group in arginine . It interacts with enzymes and proteins by forming stable sulfonamide bonds, which protect the amino groups from unwanted reactions during peptide synthesis. This interaction is essential for the selective modification of peptides and proteins, allowing for the synthesis of complex biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by protecting amino groups in peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. By preventing unwanted reactions, this compound ensures the integrity of peptides and proteins, thereby maintaining proper cellular function and facilitating the study of specific biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of sulfonamide bonds with amino groups. This interaction involves the binding of the sulfonyl chloride group to the amino group, resulting in the formation of a stable sulfonamide linkage. This mechanism is crucial for the protection of amino groups during peptide synthesis, preventing unwanted side reactions and ensuring the selective modification of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it remains effective in protecting amino groups in peptides, but its stability can be compromised by exposure to moisture and high temperatures. These factors can lead to the degradation of the compound and a reduction in its protective capabilities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing significant adverse effects. At high doses, it can exhibit toxic effects, including irritation and damage to tissues. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid toxicity while achieving the desired protective effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of sulfonamide bonds, thereby influencing metabolic flux and metabolite levels. The compound’s role in protecting amino groups is critical for the synthesis of peptides and proteins, which are essential components of various metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively protect amino groups in peptides. The distribution of the compound is crucial for its function in biochemical reactions and peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively protect amino groups in peptides, preventing unwanted reactions and facilitating the selective modification of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-methoxy-2,3,6-trimethylbenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid and thionyl chloride under controlled temperatures to ensure the formation of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride primarily undergoes substitution reactions due to the presence of the reactive sulfonyl chloride group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively .
Common Reagents and Conditions:
Amines: The reaction with amines typically occurs in the presence of a base such as triethylamine, resulting in the formation of sulfonamides.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is widely used in scientific research due to its role as a protecting group reagent for amines, especially in peptide synthesis. It is particularly useful in the synthesis of methionine-containing peptides, where it protects the ε-amino function of lysine . Additionally, it finds applications in the synthesis of various pharmaceuticals and biologically active compounds .
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 2,4,6-Triisopropylbenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 2-Mesitylenesulfonyl chloride
Uniqueness: 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups and a methoxy group enhances its stability and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-6-5-9(14-4)7(2)8(3)10(6)15(11,12)13/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYVEYCCPEHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)Cl)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340236 | |
Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80745-07-9 | |
Record name | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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